8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride - 191608-33-0

8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

Catalog Number: EVT-1710432
CAS Number: 191608-33-0
Molecular Formula: C11H16ClNO
Molecular Weight: 213.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3(R)-(N,N-Dicyclobutylamino)-8-fluoro-3,4-dihydro-2H-1-benzopyran-5-carboxamide (R,R)-tartrate Monohydrate (AZD7371)

Compound Description: AZD7371 is a selective 5-hydroxytryptamine 1A (5-HT1A) receptor antagonist. [] It was investigated as a potential treatment for irritable bowel syndrome (IBS) but showed no symptomatic improvement in clinical trials. [] Preclinical studies in rats demonstrated that AZD7371, potentially acting at a spinal site, inhibits the visceromotor response to visceral pain induced by colorectal distension without affecting the accompanying cardiovascular responses. []

WAY-100635 (N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridyl)cyclohexanecarboxamide maleate salt)

Compound Description: WAY-100635 is a reference 5-HT1A receptor antagonist used in preclinical studies. [] It demonstrates dose-dependent inhibition of visceromotor responses to colorectal distension-induced visceral pain in rats. []

Relevance: While WAY-100635 does not share the core benzopyran structure with 8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, its relevance lies in its shared pharmacological target: the 5-HT1A receptor. [] Both compounds have been investigated for their effects on visceral pain, although their chemical structures and mechanisms of action differ significantly. This shared biological activity suggests that understanding the structure-activity relationships within the class of 5-HT1A receptor antagonists could provide insights into the potential pharmacological profile of 8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride.

(R)-3-amino-3,4-dihydro-2H-1-benzopyrans (3-aminochromans)

Compound Description: This series represents enantiomerically pure 3-aminochromans synthesized from (R)- and (S)-5-methoxy-3-amino-3,4-dihydro-2H-1-benzopyran. [] Researchers introduced various 5-substituents via palladium-catalyzed carbonylation and explored their interactions with the 5-HT1A receptor. []

(R)-3-(N-isopropylamino)-5-methoxy-3,4-dihydro-2H-1-benzopyran

Compound Description: This specific enantiomer within the 3-aminochroman series served as a reference compound for determining the absolute configuration of other synthesized enantiomers through X-ray crystallography. []

3,4-dihydro-1'-[2-(benzofurazan-5-yl)ethyl]-6-methanesulfonamidospiro [(2H)-1-benzopyran-2,4'-piperidin]-4-one HCl (L-691,121)

Compound Description: L-691,121 is a spirobenzopyran piperidine classified as a class III antiarrhythmic agent. [] It exhibits cardiac electrophysiologic effects, such as prolonging action potential duration by selectively blocking a rapidly activating and rectifying component of the delayed rectifier K+ current (Ikr). [] While it demonstrated antiarrhythmic activity in anesthetized dogs with previous myocardial infarction, it failed to reduce premature ventricular complex frequency in conscious dogs. []

(E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl]benzoic acid (Heteroarotinoid)

Compound Description: This heteroarotinoid shows promising activity in various assays compared to the standard trans-retinoic acid, indicating its potential use in treating skin disorders and cancers. [, ]

Relevance: This compound, along with its synthetic precursors described in papers [] and [], highlights a class of compounds known as heteroarotinoids, all featuring the 3,4-dihydro-2H-1-benzopyran core structure. While their therapeutic targets differ from the potential 5-HT1A receptor activity of 8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, the shared core structure emphasizes the versatility of this chemical scaffold in achieving diverse pharmacological effects.

(S)-(+)-6-fluoro-3,4-dihydro-2,2-dimethyl-2H-1-benzpyran-4-ammonium chloride

Compound Description: This compound is synthesized using Corey's oxazaborolidine, preserving its stereochemical information. [] Its structure was determined via X-ray crystallography, revealing an envelope conformation of the trihydropyran ring. []

7-R1-8-R2-1-ethyl-3,4-dimethyl-4,10-dihydro-1H-pyrazolo[3,4-c][1,5]benzodiazocine-5,11-diones

Compound Description: These compounds were synthesized and tested for their cyclooxygenase (COX) inhibitory activity. [] They demonstrated an inhibitory profile against both COX-1 and COX-2, with a slight selectivity towards COX-2. []

2-methyl-3-ethoxycarbonyl-6,7-difluoroquinoxaline 1,4-dioxide and its derivatives

Compound Description: This compound and its derivatives, including the bromomethyl, acetoxymethyl, and furo[3,4-b]quinoxaline 4,9-dioxide derivatives, were synthesized as part of an exploration of fluorinated furo- and pyrrolo[3,4-b]quinoxaline 4,9-dioxides. [] Further modifications led to the synthesis of 2-substituted 1,3-dihydro-2H-pyrrolo[3,4-b]quinoxaline 4,9-dioxides and their corresponding 6-amino compounds. []

2-iminothiolane hydrochloride (Traut's reagent)

Compound Description: This compound is a well-established reagent for the thiolation of primary amines. []

NAD-299 [(R)-3-N,N-dicyclobutylamino-8-fluoro-3,4-dihydro-2H-1-benzopyran-5-carboxamide hydrogen (2R,3R)-tartrate monohydrate]

Compound Description: NAD-299 is a selective 5-HT1A receptor antagonist with high affinity for the receptor in vitro (Ki = 0.6 nM). [] It displays over 400-fold selectivity for 5-HT1A receptors over other receptor subtypes, demonstrating its potential as a tool for studying 5-HT1A receptor function. []

U-78517F (2-[4-[2,6-di-(1-pyrrolidinyl)-4-pyridinyl)-1-piperazinyl]methyl]-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol, dihydrochloride)

Compound Description: U-78517F is a potent inhibitor of lipid peroxidation, demonstrating neuroprotective activity in experimental brain injury and ischemia models. [] It combines the antioxidant properties of alpha-tocopherol with the amine functionality of 21-aminosteroids. []

2-Hydroxy-2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-acetonitrile

Compound Description: This compound serves as a key intermediate in the synthesis of nebivolol hydrochloride, an antihypertensive agent. [] Its cis and trans isomers were separated, leading to the synthesis of cis-2-hydroxy-2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-acetaldehyde and trans-N-[2-hydroxy-2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethyl]benzylamine, respectively. []

3,4-dihydro-6-hydroxy-N,N, N-2,5,7,8-heptamethyl-2H-1-benzopyran-2-ethanaminium 4-methylbenzenesulfonate (Compound 1)

Compound Description: Compound 1 is a water-soluble quaternary ammonium analog of alpha-tocopherol, exhibiting potent free radical scavenging properties. [, ] It effectively protects alpha 1-proteinase inhibitor from inactivation by stimulated human leukocytes. [] Studies suggest its cardioselectivity and potential for reducing infarct size during myocardial ischemia/reperfusion. [, ]

3,4-dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran -6-ol hydrochloride (Compound 2)

Compound Description: This tertiary amine derivative of alpha-tocopherol also exhibits free radical scavenging activity, albeit with different selectivity towards hydroxyl radicals compared to its quaternary ammonium counterpart (Compound 1). []

9-methoxy-8-methyl-6,6a,12,12a-tetrahydro[1]benzopyrano-[3,4-b][1]benzopyran-12-one

Compound Description: This novel molecule mimics the structure of rotenone, a naturally occurring insecticide and piscicide. [] Its synthesis involves the utilization of 3,4-dihydro-2H-[1]benzopyran-3-one as a key intermediate. []

E‐4031 (1‐[2‐(6‐methyl‐2‐pyridyl)ethyl]‐4‐(4‐methylsulfonylamidobenzoyl)piperidine)

Compound Description: E-4031 is a class III antiarrhythmic agent that inhibits the cardiac rapidly activating delayed rectifier K+ (IKr) channel. [] Unlike other class III agents, it displays low potency for displacing [3H]dofetilide from its binding site on the IKr channel, suggesting a distinct binding site or mechanism of action. []

L‐691, 121 (3,4‐dihydro‐1′‐[2‐(benzofurazan‐5‐yl)ethyl]‐6‐methanesfulonamidospiro[(2H)‐1‐benzopyran‐2,4′‐piperidin]‐4‐one)

Compound Description: Similar to E-4031, L-691,121 is a class III antiarrhythmic agent that potently blocks the IKr channel but exhibits low potency for displacing [3H]dofetilide, indicating a distinct binding site on the IKr channel. []

WIN 61773‐2 [(R)(+)‐4,5‐dihydro‐4‐methyl‐1‐phenyl‐3(2‐phenylethyl)‐(1H)‐2,4‐benzodiazepine monohydrochloride]

Compound Description: WIN 61773-2 is a class III antiarrhythmic agent that displays a biphasic displacement pattern for [3H]dofetilide from its binding site on the IKr channel. [] This biphasic behavior, characterized by high affinity at low concentrations and lower affinity at higher concentrations, suggests a complex interaction with the IKr channel, potentially involving allosteric modulation of the dofetilide binding site. []

5-hydroxy-2,2,8-trimethyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-6-one (Spatheliachromen) and its derivatives

Compound Description: Spatheliachromen and its derivatives, including O-methylspatheliachromen and O-methylallopteroxylin, are naturally occurring linear 2-methylpyranochromones synthesized through various synthetic approaches. []

N‐[Coumarin‐6‐yl] ‐3‐methyl‐5‐(hydroxy/methyl/4‐hydroxy‐8‐methylcoumarin‐3‐yl)pyrazoles

Compound Description: These compounds, synthesized from 6-coumarinylhydrazine hydrochloride, are examples of pyrazole derivatives incorporating a coumarin moiety. [] They were tested for antimicrobial activity, exhibiting significant antibacterial and antifungal properties. []

1-phenyl-3-pyridylpyrazole derivatives

Compound Description: This series of compounds, encompassing various heterocyclic structures like thienopyrazoles, triazoles, thiadiazoles, pyrazolopyrazoles, benzoxazines, quinoxalines, and more complex fused ring systems, were synthesized from 1-phenyl-3-pyridin-3-yl-1H-pyrazole building blocks. []

2,3-dihydro-2-oxo-4-(1,2,3,4-tetrahydro-7-hydroxy-9-methoxy-3,4-dioxocyclopenta[c][1]benzopyran-6-yl)-1H-pyrrole-1-methane

Compound Description: This specific adduct is formed from the reaction of aflatoxin B(1) dialdehyde with methylamine. [] Its structure, confirmed through NMR spectroscopy, provides valuable insights into the nature of amine conjugates formed by activated aflatoxin B(1). []

(S)-(+)-(4aR, 10bR)-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol HCl (PD-128,907) and its enantiomer (PD-128,908)

Compound Description: PD-128,907 is a dopamine D3 receptor agonist that induces dose-dependent yawning behavior in rats. [] Its enantiomer, PD-128,908, exhibits lower potency for inducing yawning, indicating stereospecificity in its interaction with the D3 receptor. []

S-596: dl-2-(3'-t-butylamino-2'-hydroxypropylthio)-4-(5'- carbamoyl-2'-thienyl)-thiazole hydrochloride

Compound Description: S-596 is a newly synthesized beta-blocker assessed for its beta-receptor blocking potency using a radioligand binding assay method. [] Its potency was found to be higher than that of K-351 and N-696, two other newly synthesized beta-blockers. []

K-351: 3,4-dihydro-8-(2-hydroxy-3-isopropyl-aminopropoxy)-3-nitroxy -2H-1-benzopyran

Compound Description: K-351 is a newly synthesized beta-blocker with a lower potency compared to S-596. [] It shares a structural similarity with 8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride due to its 3,4-dihydro-2H-1-benzopyran core structure.

N-696: 4,3-(tert-butylamino)-2-hydroxypropoxy)-N-methylisocarbostyril hydrochloride

Compound Description: N-696 is another newly synthesized beta-blocker evaluated for its potency, found to be the least potent among the three beta-blockers (S-596, K-351, and N-696) tested. [] It possesses a distinct chemical structure compared to 8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride.

MDL 72222 (tropanyl-3,5-dichlorobenzoate) and Y 25130 (N-(1-azabicyclo[2.2.2.]oct-3-yl)-6-chloro-4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride)

Compound Description: MDL 72222 and Y 25130 are 5-HT3 receptor antagonists that exhibit neuroprotective effects against beta-amyloid protein-induced neurotoxicity in cultured rat cortical neurons. [] Their mechanism of action involves blocking the activation of 5-HT3 receptors, thereby preventing calcium influx and downstream events leading to neurotoxicity. []

Properties

CAS Number

191608-33-0

Product Name

8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

IUPAC Name

8-ethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride

Molecular Formula

C11H16ClNO

Molecular Weight

213.7 g/mol

InChI

InChI=1S/C11H15NO.ClH/c1-2-8-4-3-5-9-10(12)6-7-13-11(8)9;/h3-5,10H,2,6-7,12H2,1H3;1H

InChI Key

WRMHKMLAHMZQGV-UHFFFAOYSA-N

SMILES

CCC1=C2C(=CC=C1)C(CCO2)N.Cl

Canonical SMILES

CCC1=C2C(=CC=C1)C(CCO2)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.